5-Amino-4-bromo-benzimidazole
Overview
Description
5-Amino-4-bromo-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
5-Amino-4-bromo-benzimidazole is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazoles are known to act as corrosion inhibitors for various metals and alloys . They also have been reported to exhibit inhibitory activity against enzymes such as α-glucosidase and urease .
Mode of Action
The mode of action of this compound involves energetic effects and blocking of active surface atoms . This leads to a decrease in the surface concentration of hydrogen ions and an increase in hydrogen evolution overpotential . In the context of enzyme inhibition, it likely interacts with the active site of the enzyme, altering its function .
Biochemical Pathways
It’s known that benzimidazoles can inhibit the activity of certain enzymes, potentially affecting the biochemical pathways these enzymes are involved in .
Pharmacokinetics
Benzimidazole derivatives are generally known for their diverse pharmacological activities .
Result of Action
The result of the action of this compound can vary depending on the context. In the case of corrosion inhibition, it can protect metals and alloys from corrosive damage . When acting as an enzyme inhibitor, it can alter the function of the enzyme, potentially affecting the biochemical processes the enzyme is involved in .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . The presence of certain groups on the benzimidazole molecule can also influence its activity .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazole derivatives have been shown to have a wide range of biological activities, including anticancer, antiviral, and antifungal effects
Molecular Mechanism
Benzimidazole derivatives are known to interact with biopolymers of the living system due to their structural similarity to naturally occurring nucleotides . This allows them to exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromo-benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate brominated reagents. One common method is the condensation of 4-bromo-1,2-phenylenediamine with formic acid or formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-bromo-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The bromo group can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated, acylated, or sulfonylated derivatives of this compound.
Scientific Research Applications
5-Amino-4-bromo-benzimidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Comparison with Similar Compounds
- 5-Amino-2-bromo-benzimidazole
- 5-Amino-6-bromo-benzimidazole
- 4-Amino-5-bromo-benzimidazole
Comparison: While these compounds share similar structural features, the position of the amino and bromo groups can significantly influence their reactivity and biological activities. 5-Amino-4-bromo-benzimidazole is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-bromo-1H-benzimidazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLQDWOMOJUITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)Br)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373345 | |
Record name | 5-amino-4-bromo-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177843-26-4 | |
Record name | 5-amino-4-bromo-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 177843-26-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.